3-(methylsulfonyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

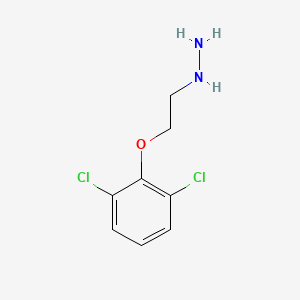

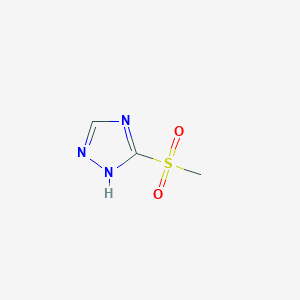

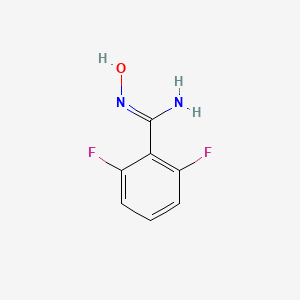

The compound “3-(methylsulfonyl)-1H-1,2,4-triazole” is likely a derivative of 1H-1,2,4-triazole, which is a type of triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .

Synthesis Analysis

While specific synthesis methods for “3-(methylsulfonyl)-1H-1,2,4-triazole” are not available, similar compounds have been synthesized through various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones .

Molecular Structure Analysis

The molecular structure of “3-(methylsulfonyl)-1H-1,2,4-triazole” would likely be influenced by its components. For example, methanesulfonyl chloride, a related compound, has a molecular weight of 114.551 and a formula of CH3ClO2S .

Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C (sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established .

Physical And Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure.

Applications De Recherche Scientifique

Nutritional Supplements

Field

Application

Methylsulfonylmethane (MSM), a compound similar to “3-(methylsulfonyl)-1H-1,2,4-triazole”, is used as a dietary supplement. It is commonly used as an anti-inflammatory agent .

Methods

MSM is typically administered orally in dosages up to four grams daily .

Results

MSM supplementation has been found to improve a variety of health-specific outcome measures, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .

Agriculture

Field

Application

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .

Methods

The compound is applied to the plants, and its effectiveness in reducing bacterial leaf blight is measured .

Results

The compound was found to be effective in reducing rice bacterial leaf blight. It also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing a marked enhancement of plant resistance against rice bacterial leaf blight .

Antifungal Activity

Field

Application

Some sulfone derivatives have shown high antifungal activities against 10 kinds of fungi .

Methods

The compounds are applied to the fungi, and their effectiveness in inhibiting fungal growth is measured .

Results

The compounds showed high antifungal activities, with EC50 values ranging from 19.9 μg/mL to 93.3 μg/mL .

Chemical Synthesis

Field

Application

3-(Methylsulfonyl)phenylboronic acid is a chemical compound used in various chemical reactions .

Methods

This compound is typically used as a reagent in chemical synthesis .

Results

The specific results or outcomes obtained would depend on the particular reaction in which this compound is used .

Biological Potential of Indole Derivatives

Field

Application

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Methods

The specific methods of application or experimental procedures would depend on the particular application .

Results

The specific results or outcomes obtained would depend on the particular application .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methylsulfonyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c1-9(7,8)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRQEKCXPQPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

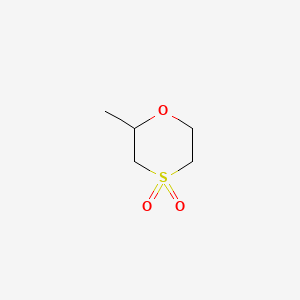

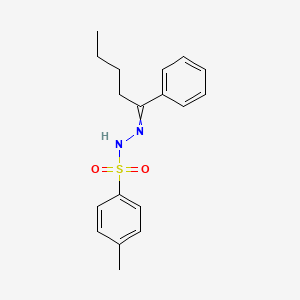

CS(=O)(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391601 | |

| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-1H-1,2,4-triazole | |

CAS RN |

3589-05-7 | |

| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)

![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)